molecular formula C17H16N4O7 B11558830 2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide

2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide

Cat. No.: B11558830
M. Wt: 388.3 g/mol
InChI Key: ALUCGFSILSSQHP-QGMBQPNBSA-N
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Description

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of phenoxy and hydrazide groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of 3,4-dimethylphenoxyacetic acid, which is then converted into its corresponding hydrazide. This intermediate is further reacted with 2-hydroxy-3,5-dinitrobenzaldehyde under specific conditions to yield the final product. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The phenoxy and hydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrophenyl derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenoxy group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenoxy)acetohydrazide
  • 3-((E)-{2-[2-(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate

Uniqueness

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide is unique due to its combination of phenoxy and hydrazide groups, along with the presence of nitro and hydroxyl functionalities. This structural diversity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H16N4O7

Molecular Weight

388.3 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H16N4O7/c1-10-3-4-14(5-11(10)2)28-9-16(22)19-18-8-12-6-13(20(24)25)7-15(17(12)23)21(26)27/h3-8,23H,9H2,1-2H3,(H,19,22)/b18-8+

InChI Key

ALUCGFSILSSQHP-QGMBQPNBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)C

Origin of Product

United States

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